Methoxy(dimethyl)octadecylsilane
Overview
Description
. This compound is characterized by the presence of a methoxy group attached to a silicon atom, which is further bonded to two methyl groups and an octadecyl chain. Methoxy(dimethyl)octadecylsilane is widely used as a silane coupling agent, forming self-assembled monolayers on various particles .
Mechanism of Action
Target of Action
Methoxy(dimethyl)octadecylsilane, also known as methoxydimethyl(octadecyl)silane, N-OCTADECYLDIMETHYLMETHOXYSILANE, or methoxy-dimethyl-octadecylsilane, primarily targets a variety of particles . It is a silane coupling agent that forms a self-assembled monolayer (SAM) on these particles .
Mode of Action
The mode of action of this compound involves the generation of a hydrophobic film upon interaction with a material’s surface . The silane molecules engage with the surface, leading to the formation of a hydrophobic film that effectively reduces surface tension .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in surface properties. By forming a hydrophobic film, the compound can effectively reduce surface tension . This can have various effects depending on the context, such as improving the stability of certain materials or influencing the behavior of biological molecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, humidity, and the presence of other chemicals can affect the formation and stability of the hydrophobic film generated by the compound .
Biochemical Analysis
Biochemical Properties
Methoxy(dimethyl)octadecylsilane plays a significant role in biochemical reactions due to its unique chemical structure. It acts as a silane coupling agent, promoting adhesion between organic and inorganic materials. This compound interacts with enzymes, proteins, and other biomolecules through its methoxy and dimethyl groups, facilitating the formation of stable bonds. For instance, this compound can be used to functionalize silica particles, enhancing their compatibility with biological systems .
Cellular Effects
This compound influences various cellular processes by modifying cell surfaces and altering cell-matrix interactions. This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. By forming a hydrophobic layer on cell surfaces, this compound can modulate cell adhesion, proliferation, and differentiation. Additionally, it can impact the expression of specific genes involved in cell cycle regulation and metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to generate a hydrophobic film upon interaction with material surfaces. The silane molecules engage with the surface, leading to the formation of a self-assembled monolayer (SAM) that effectively reduces surface tension. This interaction can result in enzyme inhibition or activation, depending on the specific biomolecules involved. This compound can also influence gene expression by altering the local microenvironment of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound exhibits excellent thermal stability and high solubility in organic solvents, making it suitable for long-term experiments. Its effectiveness may decrease over time due to gradual degradation or changes in the experimental conditions. Long-term studies have shown that this compound can maintain its functional properties for extended periods, but periodic assessments are necessary to ensure consistent results .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can enhance cellular functions and promote tissue regeneration. At high doses, it may exhibit toxic or adverse effects, such as inflammation or cytotoxicity. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving desired outcomes without causing harm. Careful dosage optimization is crucial for maximizing the benefits of this compound in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can affect metabolic flux and alter the levels of specific metabolites. For example, this compound can modulate lipid metabolism by interacting with enzymes involved in fatty acid synthesis and degradation. These interactions can lead to changes in cellular energy balance and overall metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can localize to specific cellular compartments, influencing its accumulation and activity. The transport and distribution of this compound are critical for its effectiveness in various applications, as they determine the compound’s accessibility to target biomolecules and cellular structures .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the plasma membrane, where it can modulate cell surface properties and interactions. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and optimizing its use in research and industrial applications .
Preparation Methods
Methoxy(dimethyl)octadecylsilane can be synthesized through several synthetic routes. One common method involves the reaction of octadecyltrichlorosilane with methanol in the presence of a base, such as pyridine, to yield this compound . The reaction conditions typically include a temperature range of 25-50°C and a reaction time of several hours. Industrial production methods often involve similar reaction conditions but on a larger scale, with additional purification steps to achieve the desired product purity .
Chemical Reactions Analysis
Methoxy(dimethyl)octadecylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form silanols and other oxidation products.
Common reagents used in these reactions include water, oxidizing agents, and nucleophiles. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .
Scientific Research Applications
Methoxy(dimethyl)octadecylsilane has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Methoxy(dimethyl)octadecylsilane can be compared with other similar organosilane compounds, such as:
Hexadecyltrimethoxysilane: Similar in structure but with a shorter alkyl chain, leading to different surface properties.
Trimethoxy(octadecyl)silane: Contains three methoxy groups instead of one, resulting in different reactivity and film-forming properties.
Octadecyltriethoxysilane: Similar alkyl chain length but with ethoxy groups instead of methoxy, affecting its hydrolysis and condensation behavior.
This compound is unique due to its specific combination of a methoxy group, two methyl groups, and an octadecyl chain, which provides a balance of reactivity and hydrophobicity .
Properties
IUPAC Name |
methoxy-dimethyl-octadecylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H46OSi/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(3,4)22-2/h5-21H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFRLNPHRPYBLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](C)(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6072429 | |
Record name | Silane, methoxydimethyloctadecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6072429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71808-65-6 | |
Record name | Octadecyldimethylmethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71808-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, methoxydimethyloctadecyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071808656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, methoxydimethyloctadecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, methoxydimethyloctadecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6072429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methoxydimethyloctadecylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.106 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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